Avanafil-13C5,15N,d2
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Overview
Description
Avanafil-13C5,15N,d2 is a stable isotope-labeled version of Avanafil, a potent and selective phosphodiesterase-5 (PDE-5) inhibitor. Avanafil is primarily used to treat erectile dysfunction by inhibiting the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum . The labeled compound, this compound, is used in scientific research to study the pharmacokinetics and metabolic profiles of Avanafil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Avanafil-13C5,15N,d2 involves the incorporation of stable isotopes of carbon (13C), nitrogen (15N), and deuterium (d2) into the Avanafil molecule. The synthetic route typically starts with the synthesis of labeled intermediates, followed by their incorporation into the final Avanafil structure . Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, thionyl chloride, and bromine . The reaction conditions are carefully controlled to ensure the incorporation of the isotopes without affecting the overall structure and activity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency . The production process is optimized for yield and cost-effectiveness, making the compound available for research purposes.
Chemical Reactions Analysis
Types of Reactions
Avanafil-13C5,15N,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions include various metabolites and degradation products . These products are analyzed to understand the compound’s metabolic pathways and potential side effects.
Scientific Research Applications
Avanafil-13C5,15N,d2 is widely used in scientific research to study the pharmacokinetics, metabolism, and pharmacodynamics of Avanafil . Its applications include:
Chemistry: Used as a tracer in quantitative analysis to study the compound’s stability and reactivity.
Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.
Medicine: Used in preclinical studies to evaluate the safety and efficacy of Avanafil.
Industry: Employed in the development of new formulations and drug delivery systems.
Mechanism of Action
Avanafil-13C5,15N,d2 exerts its effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum . Sexual arousal leads to the release of nitric oxide, which stimulates guanylate cyclase to produce cGMP. The increased levels of cGMP result in smooth muscle relaxation and increased blood flow to the penis, facilitating erection.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE-5 inhibitor used to treat erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE-5 inhibitors.
Vardenafil: Similar to Sildenafil but with a slightly different chemical structure.
Uniqueness
Avanafil-13C5,15N,d2 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the compound’s behavior in biological systems, making it a valuable tool in drug development and research.
Properties
Molecular Formula |
C23H26ClN7O3 |
---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-[dideuterio(hydroxy)(113C)methyl](2,3,4,5-13C4,115N)azolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i2+1,4+1,9+1,14+1D2,16+1,31+1 |
InChI Key |
WEAJZXNPAWBCOA-RADDBRLTSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13C@@H]1[13CH2][13CH2][13CH2][15N]1C2=NC=C(C(=N2)NCC3=CC(=C(C=C3)OC)Cl)C(=O)NCC4=NC=CC=N4)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl |
Origin of Product |
United States |
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